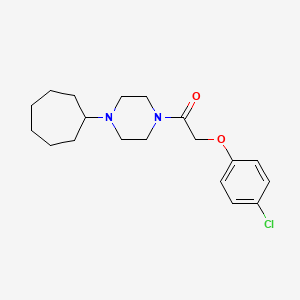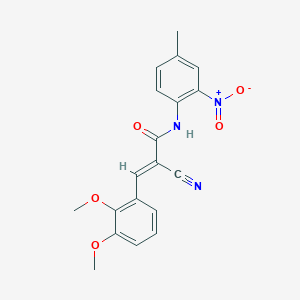![molecular formula C14H24N4O B10891940 1-cyclohexyl-3-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B10891940.png)
1-cyclohexyl-3-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-3-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]urea is an organic compound that belongs to the class of ureas It is characterized by a cyclohexyl group attached to a urea moiety, which is further connected to a pyrazole ring through a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]urea typically involves the reaction of cyclohexyl isocyanate with 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-cyclohexyl-3-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the urea moiety into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
科学的研究の応用
1-cyclohexyl-3-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-cyclohexyl-3-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-cyclohexyl-3-[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]urea: Similar structure with a different substitution pattern on the pyrazole ring.
1-cyclohexyl-3-[1-(3-methyl-1H-imidazol-1-yl)propan-2-yl]urea: Similar structure with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-cyclohexyl-3-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]urea is unique due to its specific substitution pattern and the presence of both cyclohexyl and pyrazole moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H24N4O |
|---|---|
分子量 |
264.37 g/mol |
IUPAC名 |
1-cyclohexyl-3-[1-(3-methylpyrazol-1-yl)propan-2-yl]urea |
InChI |
InChI=1S/C14H24N4O/c1-11-8-9-18(17-11)10-12(2)15-14(19)16-13-6-4-3-5-7-13/h8-9,12-13H,3-7,10H2,1-2H3,(H2,15,16,19) |
InChIキー |
QMDGBHCPWRMIFS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)CC(C)NC(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B10891861.png)
![6-cyclopropyl-3-methyl-N-[3-(morpholin-4-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10891864.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B10891874.png)

![9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10891882.png)
![4-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10891899.png)
![(2E)-2-[4-methoxy-3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarbothioamide](/img/structure/B10891923.png)
![N'-[(E)-(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10891927.png)
![N~2~-(2-Cyano-1-cyclopentenyl)-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10891931.png)


![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B10891948.png)
